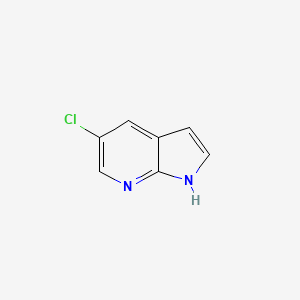

5-Chloro-7-azaindole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZQJIKENSPRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640103 | |

| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866546-07-8 | |

| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-7-azaindole: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-7-azaindole, a halogenated derivative of 7-azaindole (B17877), has emerged as a privileged scaffold in medicinal chemistry and material science. Its unique electronic properties and structural features make it a crucial building block in the synthesis of a variety of biologically active compounds, most notably kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of targeted therapeutics.

Chemical Structure and Identification

This compound, with the IUPAC name 5-chloro-1H-pyrrolo[2,3-b]pyridine , is a bicyclic heterocyclic compound. Its structure consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring, with a chlorine atom substituted at the 5-position of the bicyclic system.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 5-chloro-1H-pyrrolo[2,3-b]pyridine |

| Synonyms | This compound |

| CAS Number | 866546-07-8[1] |

| Molecular Formula | C₇H₅ClN₂[1] |

| Molecular Weight | 152.58 g/mol [1] |

| SMILES | Clc1cnc2[nH]ccc2c1 |

| InChI Key | MFZQJIKENSPRSJ-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and role as a pharmaceutical intermediate.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Light yellow or white to off-white crystalline powder.[1] |

| Melting Point | 161-162 °C |

| Boiling Point | 290.5 °C at 760 mmHg |

| Solubility | Soluble in DMSO (100 mg/mL). Sparingly soluble in water. |

| Predicted pKa | 12.97 ± 0.40 |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the Fischer indole (B1671886) synthesis being a common and adaptable method.

General Synthesis Workflow: Fischer Indole Synthesis

The Fischer indole synthesis provides a versatile method for the preparation of indole and azaindole scaffolds. The general workflow for the synthesis of this compound via this method is outlined below.

Fischer Indole Synthesis Workflow for this compound.

Experimental Protocol: Fischer Indole Synthesis

A simple and effective method for the synthesis of substituted 5-chloro-7-azaindoles utilizes the Fischer reaction in polyphosphoric acid (PPA).[2]

-

Hydrazone Formation: (2-Hydrazinyl-5-chloropyridine) is reacted with an appropriate ketone or aldehyde in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone. The reaction is typically carried out at room temperature or with gentle heating.

-

Cyclization: The isolated hydrazone is then added to polyphosphoric acid at an elevated temperature (e.g., 120-180 °C). The acidic conditions and high temperature promote the[3][3]-sigmatropic rearrangement and subsequent cyclization.

-

Work-up: After the reaction is complete, the mixture is cooled and carefully poured into ice-water. The solution is then neutralized with a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to precipitate the crude product.

-

Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetonitrile) or by column chromatography.

Spectroscopic and Crystallographic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques and X-ray crystallography.

Table 3: Spectroscopic and Crystallographic Data for this compound

| Data Type | Description |

| ¹H NMR | Expected signals include resonances for the pyrrole and pyridine protons, with chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the pyridine nitrogen. |

| ¹³C NMR | Expected signals for the seven carbon atoms of the bicyclic system. The carbon atom attached to the chlorine will show a characteristic chemical shift. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the pyrrole ring (typically in the range of 3100-3500 cm⁻¹), C-H stretching, and C=C and C=N stretching vibrations of the aromatic rings. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 152, with a characteristic isotopic pattern (M+2) at m/z 154 due to the presence of the ³⁷Cl isotope. |

| X-ray Crystallography | A single-crystal X-ray analysis of this compound has revealed that in the solid state, the molecules form dimers through strong intermolecular N-H···N hydrogen bonds. |

Applications in Drug Discovery

This compound is a highly valued building block in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The 7-azaindole scaffold mimics the purine (B94841) core of ATP, allowing it to bind to the ATP-binding site of kinases. The chlorine atom at the 5-position can be used to modulate the electronic properties and steric interactions within the binding pocket, often enhancing potency and selectivity.

Role in Vemurafenib (BRAF Inhibitor)

A prominent example of the application of the this compound scaffold is in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutant protein, which is a key driver in many cases of metastatic melanoma.[4] The 7-azaindole core of Vemurafenib is crucial for its interaction with the kinase hinge region.

Inhibition of the RAS-RAF-MEK-ERK Signaling Pathway

Vemurafenib and other kinase inhibitors derived from the 7-azaindole scaffold target key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

References

- 1. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

Technical Guide: Physicochemical Properties of 5-chloro-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of the 7-azaindole (B17877) scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural similarity to purine (B94841) bases allows it to interact with various biological targets, making it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of 5-chloro-1H-pyrrolo[2,3-b]pyridine, detailed experimental protocols for their determination, and an exploration of its relevance in key biological signaling pathways.

Core Physicochemical Properties

Quantitative data for the physicochemical properties of 5-chloro-1H-pyrrolo[2,3-b]pyridine are summarized below. It is important to note that while some experimental data is available for closely related isomers, specific experimental values for the target compound are not consistently reported in the literature. In such cases, data for the closest available analog, 4-chloro-1H-pyrrolo[2,3-b]pyridine, is provided as an estimate and should be treated as such.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂ | [1] |

| Molecular Weight | 152.58 g/mol | [1] |

| CAS Number | 866546-07-8 | [1] |

| Appearance | Solid (form) | [1] |

| Melting Point | ~179 °C (for 4-chloro-1H-pyrrolo[2,3-b]pyridine) | [2] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| logP | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard methods applicable to heterocyclic compounds like 5-chloro-1H-pyrrolo[2,3-b]pyridine.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Protocol:

-

A small, dry sample of the compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10°C/minute) for an initial approximate determination.

-

For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2°C/minute as the temperature approaches the approximate melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point can be determined using a micro-boiling point or distillation method.

Protocol (Micro-Boiling Point):

-

A small volume of the liquid sample (a few microliters) is introduced into a small-diameter test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The apparatus is heated in a suitable bath.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heat source is removed, and the temperature is recorded at the moment the liquid is drawn back into the capillary tube. This temperature is the boiling point.

pKa Determination

The acid dissociation constant (pKa) of a compound can be determined by potentiometric titration or UV-Vis spectroscopy.

Protocol (Potentiometric Titration):

-

A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined using the shake-flask method.

Protocol (Shake-Flask Method):

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

The two phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Solubility Determination

The solubility of a compound in various solvents can be determined using the shake-flask method followed by a suitable analytical technique to quantify the dissolved compound.

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Synthesis and Characterization

A plausible synthetic workflow is outlined below.

Caption: A generalized workflow for the synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine.

Characterization of the final product would be essential to confirm its identity and purity. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure of the molecule by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule.

Biological Context and Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant potential as inhibitors of key signaling pathways implicated in various diseases, particularly cancer. Two such pathways are the Fibroblast Growth Factor Receptor (FGFR) pathway and the Phosphodiesterase 4B (PDE4B) pathway.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[3][4] Aberrant activation of this pathway is a known driver in many cancers.[5]

Caption: The FGFR signaling pathway and the inhibitory role of 1H-pyrrolo[2,3-b]pyridine derivatives.

Phosphodiesterase 4B (PDE4B) Signaling Pathway

PDE4B is an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in inflammation. Inhibition of PDE4B can lead to an increase in cAMP levels, which in turn suppresses inflammatory responses.

Caption: The role of PDE4B in cAMP metabolism and its inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

Conclusion

5-chloro-1H-pyrrolo[2,3-b]pyridine is a versatile heterocyclic compound with significant potential in drug discovery. While a complete experimental profile of its physicochemical properties is not yet fully available in the public domain, this guide provides the foundational knowledge and standardized protocols for its characterization. The established role of its derivatives as inhibitors of critical signaling pathways like FGFR and PDE4B underscores the importance of further research into this promising scaffold. This document serves as a valuable resource for scientists and researchers engaged in the exploration and application of 5-chloro-1H-pyrrolo[2,3-b]pyridine in the development of new chemical entities.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-7-azaindole: A Comprehensive Technical Guide for Researchers

CAS Number: 866546-07-8 Synonyms: 5-chloro-1H-pyrrolo[2,3-b]pyridine

This technical guide provides an in-depth overview of 5-Chloro-7-azaindole, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. It is particularly valuable for researchers, scientists, and professionals involved in the development of novel therapeutics, especially kinase inhibitors. This document consolidates key physicochemical properties, spectroscopic data, synthesis methodologies, and significant applications, presenting them in a structured and accessible format.

Physicochemical and Spectroscopic Properties

This compound is a halogenated heterocyclic organic compound.[1] At room temperature, it typically exists as a white to off-white or light yellow crystalline powder.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClN₂ | [3] |

| Molecular Weight | 152.58 g/mol | [3] |

| Appearance | White to off-white/light yellow crystalline powder | [1][2] |

| Melting Point | 161-162 °C | [4] |

| Solubility | Sparingly soluble in water. Soluble in DMSO (100 mg/mL with sonication). | [1][3] |

| Storage Conditions | Store in a cool, dry place. For long-term storage, -20°C for up to 3 years (powder) or in solvent at -80°C for up to 2 years is recommended. | [3] |

Spectroscopic Data

Vibrational Spectroscopy (FT-IR and FT-Raman):

A comprehensive study has characterized the vibrational spectra of this compound (5Cl7AI). The FT-IR and FT-Raman spectra show characteristic bands for the N-H stretching region, which are influenced by intermolecular N–H···N hydrogen bonding, leading to the formation of nearly linear dimers in the solid state. These hydrogen bonds result in broad, red-shifted bands in the 3300–2500 cm⁻¹ region of the IR spectrum.

Note: For detailed vibrational mode assignments, researchers are directed to the comprehensive study by Mucha et al. (2024).

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

While specific experimental ¹H NMR, ¹³C NMR, and MS spectra for this compound are not available in the cited literature, data for closely related derivatives are accessible. For instance, the ¹H NMR spectrum of the unchlorinated parent compound, 7-azaindole (B17877), shows characteristic signals for the pyrrole (B145914) and pyridine (B92270) protons. It is expected that in this compound, the proton at the C6 position would be absent, and the electronic environment of the remaining aromatic protons would be shifted due to the electron-withdrawing effect of the chlorine atom. Similarly, the mass spectrum is expected to show a characteristic isotopic pattern for a monochlorinated compound, with the molecular ion peak (M+) at m/z 152 and an (M+2)+ peak at m/z 154 with a relative intensity of approximately one-third of the M+ peak.

Synthesis of this compound

Two primary synthetic routes for this compound have been reported: a multi-step synthesis from substituted pyridines and the Fischer indole (B1671886) synthesis.

Multi-Step Synthesis from 2-Amino-5-chloropyridine

This pathway involves the construction of the pyrrole ring onto the pyridine core. A general representation of this synthetic strategy is outlined below.

Figure 1: General workflow for the synthesis of this compound from 2-Amino-5-chloropyridine.

Experimental Protocol (Generalized):

A detailed, step-by-step protocol is outlined in a Chinese patent (CN106279156A), which involves a multi-step sequence starting from 2-amino-3-picoline, proceeding through N-protection, lithiation, cyclization to form the 7-azaindole core, followed by hydrogenation, chlorination, and dehydrogenation.[5] A more direct, though less detailed in the available literature, approach starts from 2-amino-5-chloropyridine.

Step 1: Iodination of 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine is treated with an iodinating agent, such as N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid, or with iodine and silver sulfate, to introduce an iodine atom at the 3-position of the pyridine ring, yielding 5-chloro-3-iodo-2-aminopyridine.[3][6]

Step 2: Sonogashira Coupling The resulting 5-chloro-3-iodo-2-aminopyridine is then subjected to a Sonogashira cross-coupling reaction with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst.[7]

Step 3: Cyclization The alkynyl-aminopyridine intermediate undergoes cyclization to form the 7-azaindole ring. This is often achieved by removing the silyl (B83357) protecting group (e.g., with a fluoride (B91410) source) and then inducing cyclization under basic conditions (e.g., using DABCO).[7]

Fischer Indole Synthesis

The Fischer indole synthesis provides a more direct route to the azaindole core. This method involves the reaction of a substituted hydrazine (B178648) with a ketone or aldehyde under acidic conditions.[5][8]

Figure 2: General workflow for the Fischer indole synthesis of this compound.

Experimental Protocol (Generalized):

A simple and effective method for the synthesis of 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles utilizes the Fischer reaction in polyphosphoric acid (PPA).[5]

Step 1: Hydrazone Formation (5-Chloropyridin-2-yl)hydrazine is condensed with an appropriate ketone or aldehyde to form the corresponding hydrazone. This reaction is typically carried out under conditions that facilitate the removal of water.[9]

Step 2: Acid-Catalyzed Cyclization The isolated hydrazone is then treated with a strong acid, such as polyphosphoric acid, at elevated temperatures to induce a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the this compound product.[5][9]

Applications in Drug Discovery

This compound is a highly valued scaffold in medicinal chemistry, primarily due to its role as a bioisostere of indole and its utility in the synthesis of kinase inhibitors.[10][11] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often crucial for binding to the hinge region of kinase ATP-binding sites.[12]

Kinase Inhibitor Synthesis

Derivatives of this compound have been extensively used to develop potent and selective inhibitors of several kinases, including Aurora kinases and Cell Division Cycle 7 (Cdc7) kinase, both of which are important targets in oncology.[7][13]

Aurora Kinase Inhibitors:

Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is linked to various cancers.[14] this compound serves as a core structure for the synthesis of Aurora kinase inhibitors.[7] The synthesis often involves functionalization at the C2 and C3 positions of the azaindole ring to achieve desired potency and selectivity.[3][7]

Figure 3: Simplified signaling pathway of Aurora kinases and the inhibitory action of this compound derivatives.

Cdc7 Kinase Inhibitors:

Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[13] Its inhibition is a promising strategy for cancer therapy. This compound has been used as a scaffold to develop potent and selective Cdc7 inhibitors.[13][15]

Figure 4: Simplified signaling pathway of Cdc7 kinase and the inhibitory action of this compound derivatives.

Safety Information

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated area, and personal protective equipment should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy. Its unique electronic and structural properties make it an attractive scaffold for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their drug discovery and development endeavors.

References

- 1. methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate(1266114-83-3) 1H NMR spectrum [chemicalbook.com]

- 2. Azaindole synthesis [organic-chemistry.org]

- 3. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-クロロ-1H-ピロロ[2,3-b]ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]

- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID(754214-42-1) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. crescentchemical.com [crescentchemical.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of 5-Chloro-7-Azaindole Derivatives: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the multifaceted biological activities of 5-chloro-7-azaindole derivatives has been compiled for researchers, scientists, and professionals in drug development. This document elucidates the significant anticancer, kinase inhibitory, and antimicrobial properties of this promising class of compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents.[1][2] Its unique electronic properties and structural features contribute to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide provides an in-depth analysis of the current state of research, focusing on the quantitative biological data, the experimental procedures used to obtain this data, and the underlying mechanisms of action.

Key Biological Activities: A Quantitative Overview

The biological evaluation of this compound derivatives has revealed potent activities across several therapeutic areas. The primary areas of investigation include oncology, kinase-mediated diseases, and infectious diseases.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The introduction of the chlorine atom at the 5-position of the 7-azaindole (B17877) ring has been shown to enhance the antiproliferative activity of these compounds. The mechanism of action is often linked to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| trans-[PtCl2(5ClL)2] | A2780cis (Cisplatin-resistant Ovarian) | 4.96 ± 0.49 | |

| trans-[PtCl2(5ClL)2] | MDA-MB-231 (Triple-negative Breast) | 4.83 ± 0.38 | |

| trans-[PtCl2(5ClL)2] | HT-29 (Colon) | 6.39 ± 1.07 | |

| trans-[PdCl2(5ClL)2] | A2780cis (Cisplatin-resistant Ovarian) | 6.81 ± 1.17 | |

| 5-chloro-indole-2-carboxylate derivative | Various Cancer Cell Lines | 0.029 - 0.078 | [3] |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-(2-methoxyvinyl)-1H-indole-2-carboxamide | EGFRwt | 0.085 ± 0.005 | [3] |

| (E)-5-chloro-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-3-(2-methoxyvinyl)-1H-indole-2-carboxamide | EGFRwt | 0.068 ± 0.005 | [3] |

Note: 5ClL refers to this compound-3-carbaldehyde. The table includes data for closely related 5-chloro-indole derivatives to provide a broader context.

Kinase Inhibitory Activity

The 7-azaindole scaffold is a well-established hinge-binding motif for various protein kinases, making its derivatives potent kinase inhibitors.[4] The 5-chloro substitution can further enhance the binding affinity and selectivity of these compounds.[5] Inhibition of kinases such as PIM, CDK9, and Haspin has been a key focus of research, as these enzymes are critically involved in cell cycle regulation and oncogenesis.

Table 2: Kinase Inhibitory Activity of this compound and Related Derivatives (IC50 Values)

| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |

| Pexidartinib (contains this compound moiety) | CSF1R | 13 | [6] |

| 7-azaindole derivative | PIM2 | Potent Inhibition | [7] |

| 7-azaindole derivative | CDK9/CyclinT | Micromolar to Nanomolar Range | [8] |

| 7-azaindole derivative | Haspin | 14 | [8] |

| 7-azaindole derivative 30 | Aurora B | 510 | [3] |

Antimicrobial Activity

Emerging research has highlighted the potential of this compound derivatives as antimicrobial agents. These compounds have shown activity against a variety of pathogenic bacteria and fungi. The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.

Table 3: Antimicrobial Activity of Chloro-indole Derivatives (MIC Values)

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 4-chloroindole | Uropathogenic E. coli | 75 | [9] |

| 5-chloroindole | Uropathogenic E. coli | 75 | [9] |

| 5-chloro-2-methyl indole (B1671886) | Uropathogenic E. coli | 75 | [9] |

| 4-chloroindole | S. aureus | 50 | [10] |

| 5-chloroindole | S. aureus | 100 | [10] |

| 5-chloro-2-methyl indole | S. aureus | 100 | [10] |

| 4-chloroindole | A. baumannii | 50 | [10] |

| 5-chloroindole | A. baumannii | 50 | [10] |

| 5-chloro-2-methyl indole | A. baumannii | 100 | [10] |

| 4-chloroindole | C. albicans | 50 | [10] |

| 5-chloroindole | C. albicans | 100 | [10] |

| 5-chloro-2-methyl indole | C. albicans | 100 | [10] |

Note: This table includes data for chloro-indole derivatives to illustrate the potential of the chloro-substituted scaffold.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited.

Synthesis of this compound

A common method for the synthesis of 5-chloro-7-azaindoles is through the Fischer indole synthesis. A general procedure is as follows:

-

Preparation of Hydrazone: React 2-amino-5-chloropyridine (B124133) with a suitable ketone or aldehyde in the presence of an acid catalyst to form the corresponding hydrazone.

-

Cyclization: The purified hydrazone is then subjected to cyclization using a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid. The reaction mixture is typically heated to high temperatures to facilitate the intramolecular electrophilic substitution and subsequent aromatization to yield the this compound core.

-

Purification: The crude product is purified using column chromatography or recrystallization to obtain the final this compound derivative.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

-

Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

-

Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound (this compound derivative) in a suitable kinase assay buffer.

-

Kinase Reaction: In a white 96-well plate, add the kinase and the test compound at various concentrations. Initiate the kinase reaction by adding the substrate and ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ATP Detection: Add a luciferase-based ATP detection reagent to the wells. This reagent will produce a luminescent signal that is proportional to the amount of ATP remaining in the well.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

To visualize the molecular interactions and downstream effects of this compound derivatives, this section provides diagrams of key signaling pathways that are modulated by these compounds.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including BAD and p21.

Caption: PIM-1 Signaling Pathway and Inhibition by this compound Derivatives.

CDK9 Signaling Pathway

CDK9, as part of the P-TEFb complex, is essential for transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II.

Caption: CDK9-mediated Transcriptional Elongation and its Inhibition.

Haspin Kinase Signaling Pathway

Haspin kinase plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3), which is essential for the proper localization of the chromosomal passenger complex (CPC).

Caption: Haspin Kinase Pathway in Mitosis and its Disruption.

Conclusion

The this compound framework represents a highly versatile and promising scaffold for the development of novel therapeutics. The derivatives of this core structure exhibit a remarkable range of biological activities, including potent anticancer, kinase inhibitory, and antimicrobial effects. This technical guide provides a consolidated resource for researchers in the field, offering quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action. Further exploration and optimization of this compound derivatives hold significant potential for addressing unmet medical needs in oncology, inflammatory diseases, and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 9. researchgate.net [researchgate.net]

- 10. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 5-Chloro-7-azaindole as a Bioisostere in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic application of bioisosterism is a cornerstone of rational drug design. This approach involves the substitution of a specific functional group or moiety within a biologically active molecule with another group that retains similar chemical and physical properties, with the goal of enhancing potency, selectivity, and pharmacokinetic profiles. Among the various bioisosteric replacements for the ubiquitous indole (B1671886) scaffold, 5-chloro-7-azaindole has emerged as a particularly valuable motif. This technical guide provides a comprehensive overview of the role of this compound as a bioisostere, with a focus on its application in the development of targeted therapies, particularly kinase inhibitors.

The Rationale for Bioisosteric Replacement of Indole

The indole ring system is a prevalent feature in a vast number of biologically active natural products and synthetic drugs. However, indole-containing compounds can present challenges in drug development, including susceptibility to metabolic oxidation (particularly at the C2 and C3 positions), potential for off-target activities, and suboptimal physicochemical properties such as poor solubility.

The 7-azaindole (B17877) scaffold, an isomer of indole where a nitrogen atom replaces the C7 carbon, offers a compelling solution. The introduction of the nitrogen atom can modulate the electron distribution of the ring system, introduce a hydrogen bond acceptor, and alter the molecule's overall polarity and metabolic stability. Specifically, the this compound moiety introduces a chlorine atom at a strategic position, which can further influence the compound's properties. The electron-withdrawing nature of the chlorine atom can impact the pKa of the pyrrole (B145914) nitrogen and influence binding interactions with target proteins.

Quantitative Comparison of Indole and this compound Bioisosteres

The true value of a bioisosteric replacement is quantified through direct comparison of biological activity and pharmacokinetic parameters. The following tables summarize the data from a study on the development of potent and selective Phosphoinositide 3-Kinase delta (PI3Kδ) inhibitors, showcasing the impact of replacing an indole core with a this compound moiety.

Table 1: In Vitro Potency Against PI3K Isoforms

| Compound | Scaffold | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |

| Parent Compound | Indole | >1000 | 258 | 183 | 15 |

| FD223 | This compound | 51 | 29 | 43 | 1 |

IC50: Half-maximal inhibitory concentration. Data from a study on the development of selective PI3Kδ inhibitors.

Table 2: Selectivity Profile

| Compound | Scaffold | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kγ |

| Parent Compound | Indole | >66-fold | 17.2-fold | 12.2-fold |

| FD223 | This compound | 51-fold | 29-fold | 43-fold |

Selectivity is calculated as the ratio of IC50 for the off-target isoform to the IC50 for the target isoform (PI3Kδ).

Table 3: In Vitro Pharmacokinetic Properties

| Compound | Scaffold | Human Liver Microsomal Stability (t½, min) | Mouse Liver Microsomal Stability (t½, min) |

| Parent Compound | Indole | 35 | 28 |

| FD223 | This compound | >120 | 98 |

t½: Half-life in liver microsomes, an indicator of metabolic stability.

The data clearly demonstrates that the bioisosteric replacement of the indole scaffold with this compound in this series of compounds led to a significant improvement in potency against the target enzyme PI3Kδ, enhanced selectivity against other PI3K isoforms, and a marked increase in metabolic stability.

Signaling Pathway and Experimental Workflow

The development of targeted inhibitors requires a deep understanding of the relevant signaling pathways and a systematic experimental approach to evaluate candidate compounds.

The PI3K/AKT/mTOR Signaling Pathway

PI3Kδ is a key component of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers.

Caption: The PI3K/AKT/mTOR signaling cascade and the point of intervention for a this compound-based inhibitor.

Experimental Workflow for Kinase Inhibitor Evaluation

The discovery and optimization of kinase inhibitors follow a structured workflow, from initial screening to in vivo evaluation.

Caption: A generalized experimental workflow for the discovery and evaluation of kinase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of research findings. The following are representative methodologies for the synthesis of a this compound containing compound and its evaluation in a PI3Kδ inhibition assay.

General Procedure for the Synthesis of this compound Derivatives

The synthesis of this compound containing kinase inhibitors often involves a multi-step sequence. A key step is the coupling of the this compound core with other fragments. The following is a generalized protocol based on common synthetic strategies.

Step 1: Synthesis of the this compound Core

A common route to this compound involves the chlorination of 7-azaindole.

-

Reaction Setup: To a solution of 7-azaindole (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Step 2: Coupling with a Side Chain

This step typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to attach a side chain to the this compound core.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the appropriate boronic acid or ester (for Suzuki coupling) or amine (for Buchwald-Hartwig coupling) (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent system (e.g., dioxane/water).

-

Reaction Conditions: Degas the reaction mixture with nitrogen or argon and heat to a specified temperature (e.g., 80-100 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the final compound.

In Vitro PI3Kδ Inhibition Assay Protocol

The potency of a compound against PI3Kδ is determined using an in vitro kinase assay.

-

Reagents and Materials:

-

Recombinant human PI3Kδ enzyme

-

PIP2 (substrate)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (e.g., FD223) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

-

-

Assay Procedure:

-

Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of PI3Kδ enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a solution containing PIP2 and ATP.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

The bioisosteric replacement of an indole scaffold with this compound represents a powerful strategy in modern drug discovery. As demonstrated with the example of PI3Kδ inhibitors, this modification can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The ability to fine-tune the electronic and steric characteristics of a lead molecule through such substitutions allows medicinal chemists to address key challenges in the drug development process. A thorough understanding of the underlying biology, coupled with robust synthetic and analytical methodologies, is crucial for the successful application of this approach in the quest for novel and effective therapeutics. This guide provides a foundational framework for researchers and drug development professionals to appreciate and leverage the strategic value of the this compound bioisostere.

Spectroscopic Profile of 5-Chloro-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-7-azaindole (also known as 5-chloro-1H-pyrrolo[2,3-b]pyridine), a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₅ClN₂ with a molecular weight of 152.58 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific experimental ¹H and ¹³C NMR data for the parent this compound were not found in the provided search results. The tables are placeholders for when such data becomes available.

Infrared (IR) Spectroscopy

The FT-IR spectrum of solid this compound is characterized by several key absorption bands that provide insight into its molecular structure and intermolecular interactions. The broad bands in the high-frequency region are indicative of strong intermolecular N-H···N hydrogen bonding, a characteristic feature of azaindole derivatives in the solid state.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300–2500 | Broad | N-H stretching (hydrogen-bonded) |

| Specific fingerprint region data not fully detailed in search results |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The presence of a chlorine atom is evident from the characteristic isotopic pattern of the molecular ion peak.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results | [M]⁺ (molecular ion) | |

| Data not available in search results | [M+2]⁺ (isotope peak) |

Note: Specific experimental mass spectral data for this compound were not found in the provided search results. The table indicates the expected molecular ion peaks.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the compound without reacting with it.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition : Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton resonances, and a relaxation delay that allows for full relaxation of the protons between pulses. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

-

¹³C NMR Acquisition : Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation : An FT-IR spectrometer equipped with an ATR accessory is used for analysis.

-

Data Acquisition : The spectrum is recorded by pressing the sample firmly against the crystal to ensure good contact. The background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization : Electron Ionization (EI) is a common method for volatile and thermally stable compounds. In this technique, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Solubility and Stability of 5-Chloro-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Chloro-7-azaindole (also known as 5-chloro-1H-pyrrolo[2,3-b]pyridine), a key heterocyclic intermediate in pharmaceutical development. Understanding these fundamental properties is critical for its effective use in drug discovery, formulation, and manufacturing. This document compiles available data and outlines detailed experimental protocols for its characterization.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂ | [1][2] |

| Molecular Weight | 152.58 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity | Typically ≥97% | [2] |

Solubility Profile

This compound is characterized as being sparingly soluble in water.[3] Its solubility is significantly higher in certain organic solvents, a critical consideration for reaction chemistry, purification, and formulation.

Quantitative Solubility Data

Detailed quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, data from suppliers and studies on the parent compound, 7-azaindole (B17877), provide valuable insights.

| Solvent | Measured Solubility of this compound | Predicted Solubility Behavior (based on 7-azaindole)[4] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | High |

| Water | Sparingly soluble | Low |

| Tetrahydrofuran (THF) | Data not available | Very High |

| Acetone | Data not available | High |

| Methanol (B129727) | Data not available | Medium-High |

| Ethanol | Data not available | Medium |

| Isopropanol | Data not available | Medium |

| Ethyl Acetate | Data not available | Medium |

| Acetonitrile | Data not available | Low-Medium |

| n-Hexane | Data not available | Very Low |

Note: The predicted solubility behavior is inferred from a detailed study on 7-azaindole and should be experimentally verified for this compound.[4] It is also noted that the hygroscopic nature of DMSO can significantly impact the solubility of the product, and the use of newly opened DMSO is recommended.[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetonitrile, etc.)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a surplus of undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to reach saturation.

-

Sample Collection: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.

-

Separation: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the aliquot and then filter it through a syringe filter.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses and pharmaceutical formulations.

Solid-State and Solution Stability

Based on supplier data, this compound exhibits good stability under recommended storage conditions.

| State | Storage Temperature | Stability Duration |

| Powder | -20°C | 3 years[1] |

| Powder | 4°C | 2 years[1] |

| In Solvent | -80°C | 2 years[1] |

| In Solvent | -20°C | 1 year[1] |

Note: For solutions, it is recommended to aliquot and store to prevent inactivation from repeated freeze-thaw cycles.[1]

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. While specific data for this compound is not publicly available, this section provides a typical experimental protocol and illustrative data based on common practices for similar heterocyclic compounds.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to develop a stability-indicating analytical method.

Illustrative Forced Degradation Data:

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~15% |

| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | ~25% |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~40% |

| Thermal | Solid State | 48 hours | 80°C | ~5% |

| Photolytic | Solid State | 7 days | ICH Option 2 (UV/Vis) | ~10% |

Note: This data is illustrative and intended to demonstrate a typical degradation profile. Actual results must be determined experimentally.

Experimental Protocol: Forced Degradation Study

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol or Acetonitrile (as co-solvent if needed)

-

HPLC system with PDA or MS detector

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period. Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Maintain at a specific temperature (e.g., 60°C). Withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature. Withdraw samples at intervals and dilute for HPLC analysis.

-

Thermal Degradation: Expose the solid powder of this compound to dry heat in an oven (e.g., 80°C). At set times, dissolve a weighed amount of the stressed solid and analyze by HPLC.

-

Photostability: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. At the end of the exposure, dissolve a weighed amount and analyze by HPLC. A dark control should be run in parallel.

-

HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all generated degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

Conclusion

This technical guide summarizes the known solubility and stability properties of this compound and provides standardized, detailed protocols for their experimental determination. While the compound shows good stability under recommended storage conditions, it is susceptible to degradation under hydrolytic and oxidative stress. A thorough understanding and experimental verification of these characteristics are paramount for the successful application of this compound in research and drug development, ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient.

References

5-Chloro-7-Azaindole: A Privileged Fragment for Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in medicinal chemistry, enabling the development of potent and selective therapeutics. Within the FBDD landscape, certain heterocyclic scaffolds have gained prominence as "privileged fragments" due to their inherent ability to interact with a variety of biological targets. The 7-azaindole (B17877) core is a prime example of such a scaffold, and its halogenated derivative, 5-chloro-7-azaindole, has garnered significant attention as a versatile starting point for the discovery of novel kinase inhibitors.[1][2][3]

This technical guide provides a comprehensive overview of this compound as a fragment in drug discovery. It details its synthesis, biological activities with a focus on kinase inhibition, and its application in FBDD workflows. The guide also includes detailed experimental protocols and visual representations of relevant signaling pathways to aid researchers in their drug discovery endeavors.

The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition

The 7-azaindole ring system is a bioisostere of indole (B1671886) and purine, and its unique arrangement of a pyridine (B92270) and a pyrrole (B145914) ring allows it to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[3][4] This bidentate hydrogen bonding pattern, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole N-H acting as a donor, mimics the interaction of the adenine (B156593) base of ATP, making the 7-azaindole scaffold an excellent starting point for competitive kinase inhibitors.[3][4] The success of the 7-azaindole fragment is exemplified by the FDA-approved drug Vemurafenib, a potent B-RAF kinase inhibitor developed from a 7-azaindole starting fragment.[3][4]

The introduction of a chlorine atom at the 5-position of the 7-azaindole core can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution. This substitution can also provide a vector for further chemical modifications, allowing for the exploration of chemical space and the optimization of potency and selectivity through fragment growing and linking strategies.

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported. A common strategy involves the construction of the bicyclic ring system from appropriately substituted pyridine precursors.

Experimental Protocol: Synthesis of this compound via Fischer Indole Synthesis

A simple and effective method for the synthesis of 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles is based on the Fischer indole synthesis in polyphosphoric acid (PPA).[5]

Step 1: Formation of 2-Hydrazinyl-5-chloropyridine

-

To a solution of 2-amino-5-chloropyridine (B124133) in a suitable solvent, add a diazotizing agent (e.g., sodium nitrite (B80452) in hydrochloric acid) at low temperature (0-5 °C) to form the corresponding diazonium salt.

-

The diazonium salt is then reduced in situ using a reducing agent like stannous chloride to yield 2-hydrazinyl-5-chloropyridine.

Step 2: Condensation with a Ketone or Aldehyde

-

The 2-hydrazinyl-5-chloropyridine is condensed with a suitable ketone or aldehyde in an acidic medium to form the corresponding phenylhydrazone.

Step 3: Cyclization using Polyphosphoric Acid

-

The resulting phenylhydrazone is heated in polyphosphoric acid (PPA) to induce cyclization via the Fischer indole synthesis mechanism.

-

The reaction mixture is then cooled and neutralized, and the crude product is extracted with an organic solvent.

-

Purification by column chromatography or recrystallization affords the desired this compound derivative.

Fragment-Based Drug Discovery (FBDD) Workflow

The development of potent lead compounds from a fragment hit like this compound typically follows a structured FBDD workflow. This process involves identifying an initial weakly binding fragment and then systematically optimizing its affinity and drug-like properties.

dot

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Biological Activity and Kinase Inhibition

Derivatives of this compound have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The primary mechanism of action is the competitive inhibition of ATP binding to the kinase active site.

Targeting Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in regulating mitosis. Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[6][7][8]

dot

References

- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]

The 7-Azaindole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, particularly in the design of targeted therapies. Its unique structural and electronic properties, which distinguish it from its parent indole (B1671886), have made it a highly sought-after component in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the 7-azaindole core, including its physicochemical properties, role as a bioisostere, applications in drug discovery with a focus on kinase inhibitors, and detailed experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties and Bioisosteric Role

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is an aromatic heterocyclic compound consisting of a fused pyridine (B92270) and pyrrole (B145914) ring. The presence of the nitrogen atom in the six-membered ring significantly influences its electronic distribution and physicochemical properties compared to indole.[1] This substitution enhances aqueous solubility and modulates lipophilicity, which are critical parameters for drug-like properties.[1]

As a bioisostere of indole and purine, the 7-azaindole scaffold can mimic the interactions of these endogenous structures with biological targets.[2] A key feature is its ability to act as both a hydrogen bond donor (N-H of the pyrrole ring) and a hydrogen bond acceptor (N7 of the pyridine ring). This dual functionality allows for the formation of bidentate hydrogen bonds with the hinge region of kinases, a critical interaction for many kinase inhibitors.[1]

The 7-Azaindole Scaffold in Kinase Inhibition

The unique hydrogen bonding capability of the 7-azaindole moiety has made it a highly successful scaffold in the design of kinase inhibitors.[2] Kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] By competitively binding to the ATP-binding pocket of kinases, 7-azaindole-based inhibitors can effectively block their activity.

Prominent Examples of 7-Azaindole-Containing Drugs

Several FDA-approved drugs and clinical candidates incorporate the 7-azaindole scaffold, highlighting its therapeutic importance.

-

Vemurafenib (Zelboraf®): An inhibitor of BRAF kinase, specifically targeting the V600E mutation found in many melanomas.[3][4]

-

Pexidartinib (Turalio®): A colony-stimulating factor 1 receptor (CSF-1R) inhibitor used for the treatment of tenosynovial giant cell tumor.[5][6]

The success of these drugs has spurred the development of a multitude of other 7-azaindole derivatives targeting a wide range of kinases.

Quantitative Data on 7-Azaindole Derivatives

The following tables summarize the biological activity and physicochemical properties of selected 7-azaindole derivatives, providing a comparative overview for researchers.

| Compound/Drug | Target Kinase(s) | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| Vemurafenib | BRAF V600E | 13 | A375 (Melanoma) | - | [2] |

| Pexidartinib | CSF-1R | 13 | - | - | [7] |

| Compound 47 | ROCK | 1 | - | - | [8] |

| Compound 4a | Erk5 | - | A549 (Lung) | 6.23 (µg/mL) | [9] |

| Compound 5j | Erk5 | - | A549 (Lung) | 4.56 (µg/mL) | [9] |

| 7-AID | DDX3 | - | HeLa (Cervical) | 16.96 | [10] |

| MCF-7 (Breast) | 14.12 | [10] | |||

| MDA-MB-231 (Breast) | 12.69 | [10] | |||

| Compound 28 | PI3Kγ | - | THP-1 (Leukemia) | 0.040 | [11] |

| Compound 25 | PI3Kγ | 2.5 | THP-1 (Leukemia) | 0.14 | [11] |

| N-octyl-7-azaindole | - | - | MCF-7 (Breast) | 4.9 | [12] |

| N-decyl-7-azaindole | - | - | MCF-7 (Breast) | 4.1 | [12] |

Table 1: In vitro activity of selected 7-azaindole derivatives.

| Compound | LogP | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in HLM, min) | Reference |

| Indole (parent) | - | <25 | 16.5 | [12] |

| 4-Azaindole | - | 419 | 38.5 | [12] |

| 5-Azaindole | - | 936 | >100 | [12] |

| 6-Azaindole | - | 708 | >100 | [12] |

| 7-Azaindole | - | 642 | >100 | [12] |

| Vemurafenib | 3.5 | - | - | [13] |

| Pexidartinib | 5.8 | - | - | [14] |

Table 2: Physicochemical and pharmacokinetic properties of azaindoles and related drugs. (HLM: Human Liver Microsomes)

Signaling Pathways Targeted by 7-Azaindole Inhibitors

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by prominent 7-azaindole-based drugs.

Caption: BRAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Caption: CSF-1R signaling pathway and the inhibitory action of Pexidartinib.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 7-azaindole core and key biological assays for evaluating the efficacy of 7-azaindole derivatives.

Synthesis of the 7-Azaindole Core via Bartoli Indole Synthesis

The Bartoli indole synthesis is a versatile method for preparing 7-substituted indoles from ortho-substituted nitroarenes.[15][16]

Caption: General workflow for the Bartoli indole synthesis.

Detailed Protocol:

-

Reaction Setup: To a solution of the ortho-substituted nitroarene (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at -20 °C under an inert atmosphere, add the vinyl Grignard reagent (3 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at a low temperature (typically between -20 °C and 0 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[15]

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) sulfate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 7-substituted indole.[15]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[17]

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocol:

-

Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the 7-azaindole inhibitor at various concentrations. The final reaction volume is typically 5 µL.

-

Incubation: Incubate the reaction plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP. Incubate at room temperature for 30-60 minutes.

-